E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline
Description
E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline (CAS 1031929-32-4) is a nitrovinyl-substituted quinoline derivative characterized by halogen substituents at positions 2 (chloro) and 7 (fluoro) on the quinoline ring, along with a nitrovinyl group at position 2.
Properties
Molecular Formula |
C11H6ClFN2O2 |
|---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
2-chloro-7-fluoro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-8(3-4-15(16)17)5-7-1-2-9(13)6-10(7)14-11/h1-6H/b4-3+ |
InChI Key |
ONDQXDRYUYDXIA-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)F |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Quinoline Core
Starting from hydroxyquinolines, chlorination and fluorination are achieved using reagents such as phosphorus oxychloride (POCl3) for chlorination and selective fluorinating agents for fluorination at defined positions on the quinoline ring. For example, chlorination of hydroxyquinolines with POCl3 yields 4-chloroquinolines in quantitative yields, which can be adapted for 2-chloro substitution with appropriate starting materials and conditions.
Fluorination at position 7 is typically achieved by selective electrophilic fluorination or by using pre-fluorinated quinoline starting materials.
Installation of the Nitrovinyl Group at Position 3
The nitrovinyl substituent is introduced via condensation reactions between quinoline derivatives and nitroalkenes or via olefination reactions. Traditional routes involve the reaction of quinoline derivatives with nitroalkenes under basic or acidic catalysis to form the vinyl linkage with the nitro group.
Alternative synthetic routes employ Wittig-type or Horner–Wadsworth–Emmons olefination reactions to install the nitrovinyl moiety with control over the E-configuration.
Representative Synthetic Route (Adapted from Related Quinoline Syntheses)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of quinoline core | Condensation of aniline derivatives with β-ketoesters (e.g., ethyl acetoacetate) in acidic medium (acetic acid or polyphosphoric acid) | Hydroxyquinoline intermediate |
| 2 | Halogenation | Chlorination with POCl3 at elevated temperature (e.g., 150°C, 3 h) | 2-Chloroquinoline derivative |
| 3 | Fluorination | Selective electrophilic fluorination or starting from 7-fluoroquinoline | 7-Fluoro substitution introduced |
| 4 | Nitrovinyl group installation | Condensation with nitroalkenes or olefination with appropriate phosphonate reagents | Formation of E-2-chloro-7-fluoro-3-(2-nitro)vinylquinoline |
This route is consistent with methods reported for related quinoline derivatives with multiple substitutions.
Reaction Conditions and Optimization
Solvents such as acetic anhydride, dimethylformamide (DMF), and inert solvents are commonly used in condensation and halogenation steps to ensure good yields and stability of intermediates.
Temperature control is critical; for example, chlorination reactions are typically conducted at 125–150°C for several hours to achieve complete substitution.
Protection of reactive groups during multistep synthesis is often necessary to prevent side reactions, such as hydroxyl protection with dihydropyran in related syntheses.
Data Tables from Literature on Related Quinoline Syntheses
Research Discoveries and Insights
The combination of chloro and fluoro substituents along with the nitrovinyl group on the quinoline ring imparts unique chemical reactivity and biological activity, distinguishing this compound from related analogs.
Studies on structurally related quinolines reveal that the presence of electron-withdrawing groups such as chloro and fluoro enhances the compound's interaction with biological targets, potentially improving antimicrobial and anticancer efficacy.
The synthetic methodologies adapted from montelukast intermediate synthesis demonstrate industrial applicability and scalability, highlighting the potential for large-scale production of quinoline derivatives with similar substitution patterns.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-withdrawing nitro group on the vinyl moiety and the halogen substituents (Cl, F) direct electrophilic attacks to specific positions on the quinoline ring.
Key Observations :
-
Nitration : Further nitration occurs preferentially at position 8 of the quinoline ring due to the meta-directing effects of the existing nitro group.
-
Halogenation : The chloro group at position 2 stabilizes intermediates, facilitating bromination or iodination at position 6 under mild conditions.
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 8-Nitro derivative | Moderate yield (50–60%) |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 6-Bromo-2-chloro-7-fluoro derivative | High regioselectivity |
Nucleophilic Addition Reactions
The nitrovinyl group acts as an electron-deficient site, enabling nucleophilic attack.
Mechanism :
-
Nucleophiles (e.g., amines, thiols) add to the β-position of the nitrovinyl group, forming substituted adducts.
-
The fluoro group at position 7 enhances electrophilicity via inductive effects.
Example :
-
Reaction with ethylenediamine yields a bis-amine adduct, confirmed by NMR and mass spectrometry.
Table 2: Nucleophilic Additions
| Nucleophile | Conditions | Product Structure | Application |
|---|---|---|---|
| Ethanolamine | EtOH, reflux, 12 h | β-Hydroxyethylamino derivative | Intermediate for drug design |
| Thiourea | DMF, K₂CO₃, 80°C | Thiazolidinone hybrid | Antimicrobial screening |
Reduction Reactions
The nitro group is reducible to an amine, modifying the compound’s electronic properties.
Methods :
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to NH₂ with >90% efficiency .
-
Chemical Reduction : NaBH₄/CuCl₂ selectively reduces the nitrovinyl group without affecting halogens.
Impact :
-
Reduced forms exhibit enhanced solubility and altered biological activity (e.g., increased antimalarial potency in analogs) .
Cycloaddition Reactions
The nitrovinyl group participates in Diels-Alder reactions as a dienophile.
Case Study :
-
Reaction with 1,3-butadiene under thermal conditions produces a bicyclic nitro compound, validated by X-ray crystallography.
-
Stereoselectivity is influenced by the fluoro group’s electronic effects.
Table 3: Diels-Alder Reactivity
| Diene | Conditions | Product Yield | Stereochemistry |
|---|---|---|---|
| Cyclopentadiene | Toluene, 110°C, 24h | 65% | Endo preference |
| Anthracene | Xylene, 140°C, 48h | 42% | Exo dominant |
Oxidation and Stability
-
Nitro Group Stability : Resists oxidation under acidic conditions but degrades in UV light, forming quinoline-3-carboxylic acid.
-
Chloro Group Reactivity : Oxidative cleavage of the vinyl group with KMnO₄ yields 2-chloro-7-fluoroquinoline-3-carbaldehyde.
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives .
-
Buchwald-Hartwig : Animation at position 2 enhances pharmacological potential.
Table 4: Cross-Coupling Examples
| Reaction Type | Partner Reagent | Catalyst System | Product Application |
|---|---|---|---|
| Suzuki | 4-Methoxyphenyl-Bpin | Pd(PPh₃)₄, K₂CO₃ | Fluorescent probes |
| Buchwald | Piperazine | Pd₂(dba)₃, XPhos | Anticancer lead compound |
Photochemical Behavior
UV irradiation induces [2+2] cycloaddition between the nitrovinyl group and adjacent π-systems, forming strained cyclobutane derivatives. This reactivity is leveraged in photopharmacology studies .
Scientific Research Applications
Biological Activities
Research indicates that E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Anticancer Activity : The compound's mechanism of action may involve interactions with specific enzymes or receptors that modulate cellular pathways associated with cancer progression. Ongoing studies aim to elucidate these interactions and their implications for cancer therapy .
- Antimalarial Efficacy : Structure-activity relationship studies have highlighted the potential of this compound as an effective antimalarial agent. It has shown promising results against Plasmodium falciparum strains, particularly those resistant to conventional treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for developing more effective derivatives of this compound. Key findings include:
- Fluorination and Chlorination : The introduction of fluorine or chlorine atoms at specific positions on the quinoline ring significantly enhances biological activity. For instance, chlorinated analogues have demonstrated superior antiplasmodial potency compared to their fluorinated counterparts .
- Functional Group Variations : Alterations in substituents can lead to variations in efficacy against different strains of pathogens. For example, modifications in the nitrovinyl group have been shown to affect binding affinity and biological activity .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antimalarial Studies : In vivo experiments using murine models demonstrated that compounds derived from this class exhibited significant antimalarial activity, achieving complete clearance of Plasmodium berghei infections in treated mice at specific dosages .
- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on human cell lines, revealing a favorable therapeutic index that supports its potential use in clinical settings .
Mechanism of Action
The mechanism of action of E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs of E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline and their distinguishing features:
Electronic and Reactivity Differences
- Chlorine at position 2 further stabilizes the quinoline ring through inductive effects.
- Nitrovinyl Group : The nitrovinyl moiety at position 3 is a strong electron-deficient group, enabling interactions with bioreductive enzymes or microbial catabolic pathways, as seen in bioreporter systems for nitroaromatic detection .
Key Research Findings
Sensitivity in Detection Systems
Chromosome-based bioreporters for nitroaromatics (e.g., 2NBA) achieve detection limits as low as 0.5 nM by disrupting metabolic genes (e.g., onbA encoding nitroreductase) to maintain intracellular inducer levels . This principle may apply to this compound, where fluorine substitution could modulate transport or recognition in microbial systems.
Biological Activity
E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is , with a molecular weight of approximately 248.63 g/mol .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The presence of halogen (chloro and fluoro) and nitro groups in its structure enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth. Research has indicated that compounds with similar substitutions often demonstrate enhanced biological activity against various pathogens .
Anticancer Activity
This compound has also been evaluated for its anticancer properties . Studies have shown that quinoline derivatives can affect cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth. The mechanism of action may involve modulation of signaling pathways critical for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that the combination of chloro and fluoro groups, along with the nitrovinyl substituent, contributes significantly to its biological efficacy. The presence of these functional groups enhances the compound's ability to interact with biological molecules, thereby increasing its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, we can compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-7-methoxyquinoline | Chloro at position 2, methoxy at position 7 | Lacks the fluoro and nitrovinyl groups |
| 7-Fluoroquinoline | Fluoro at position 7 | No chloro or nitrovinyl substituents |
| 3-(2-Nitrovinyl)quinoline | Nitrovinyl at position 3 | No chloro or fluoro substituents |
| 2-Chloro-3-(2-nitrovinyl)quinoline | Chloro at position 2, nitrovinyl at position 3 | Lacks fluoro substitution |
Uniqueness : The distinct combination of both chloro and fluoro groups along with a nitrovinyl substituent on the quinoline ring contributes to the unique chemical reactivity and potential biological activity compared to its analogs .
Study on Anticancer Activity
A study focusing on quinoline derivatives demonstrated that compounds with halogen substitutions exhibited potent anticancer activity against various cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). This compound showed promising results in inhibiting cell proliferation in these models .
Antimicrobial Evaluation
In vitro tests have been conducted to assess the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibitory effects, suggesting that this compound could serve as a lead candidate for developing new antimicrobial agents .
Q & A
Q. What are the established synthetic methodologies for E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline?
The synthesis typically involves two key steps:
- Quinoline Core Functionalization : The 2-chloro-7-fluoroquinoline scaffold can be synthesized via Vilsmeier-Haack formylation using MSCL-DMF/DMAC reagents. This method introduces formyl/acetyl groups at the 3-position of quinoline, enabling subsequent derivatization .
- Nitrovinyl Group Introduction : The nitrovinyl moiety is introduced via a Knoevenagel condensation reaction between the 3-formylquinoline intermediate and nitroethane. Reaction conditions (e.g., acid/base catalysis, solvent polarity) must be optimized to favor the E-isomer .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and isomerism. For example, the E-configuration of the nitrovinyl group is validated by coupling constants () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For instance, a molecular ion peak at m/z 334.0817 (CHFNCl) is typical for chloro-fluoroquinoline derivatives .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds involving the nitro group) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the synthesis of substituted E-2-Chloro-7-fluoroquinolines?
- Directing Groups : Electron-withdrawing substituents (e.g., nitro or chloro groups) direct electrophilic attacks to specific positions. For example, the 7-fluoro group in the quinoline core influences reactivity at the 3-position .
- Catalytic Methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective introduction of aryl/vinyl groups. Optimizing ligands (e.g., PPh) and bases (e.g., KCO) improves yield and regioselectivity .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for nitrovinylquinoline derivatives?
- Multi-Technique Validation : Combine H-C HSQC and NOESY NMR to distinguish overlapping signals. For example, NOE correlations confirm spatial proximity of the nitrovinyl and quinoline protons .
- Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts and compare them with experimental data to identify discrepancies .
Q. What strategies validate the biological activity of this compound?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols. The nitro group’s electron-withdrawing properties enhance membrane penetration .
- Mechanistic Studies : Use fluorescence-based bioreporters (e.g., EGFP-tagged bacterial strains) to assess nitro group reduction and metabolic activation .
Q. How are physicochemical properties (e.g., solubility, stability) determined for nitrovinylquinolines?
- Thermal Analysis : Differential Scanning Calorimetry (DSC) measures melting points (e.g., 183–187°C for related chloroquinolines) and thermal decomposition profiles .
- HPLC-PDA : Assess purity (>97%) and stability under varying pH and solvent conditions. For example, acetonitrile/water gradients resolve degradation products .
Methodological Notes
- Data Contradiction Analysis : Cross-reference synthetic yields and spectral data across studies. For instance, discrepancies in reaction yields may arise from trace moisture in Vilsmeier-Haack reactions, necessitating strict anhydrous conditions .
- Advanced Characterization : Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities, particularly for nitrovinyl isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
